molecular formula C13H14Cl2N2O4 B12785432 (2R,3R,4S,5R)-2-(5,6-dichloro-2-methyl-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 78621-34-8

(2R,3R,4S,5R)-2-(5,6-dichloro-2-methyl-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12785432
CAS No.: 78621-34-8
M. Wt: 333.16 g/mol
InChI Key: SSTOIILSNGGYOF-FDYHWXHSSA-N
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Description

The compound (2R,3R,4S,5R)-2-(5,6-dichloro-2-methyl-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog featuring a benzimidazole moiety attached to a tetrahydrofuran ring. Its structure includes a hydroxymethyl group at the 5-position of the tetrahydrofuran core and halogenated substituents (5,6-dichloro) on the benzimidazole ring, along with a methyl group at the 2-position.

Properties

CAS No.

78621-34-8

Molecular Formula

C13H14Cl2N2O4

Molecular Weight

333.16 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(5,6-dichloro-2-methylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H14Cl2N2O4/c1-5-16-8-2-6(14)7(15)3-9(8)17(5)13-12(20)11(19)10(4-18)21-13/h2-3,10-13,18-20H,4H2,1H3/t10-,11-,12-,13-/m1/s1

InChI Key

SSTOIILSNGGYOF-FDYHWXHSSA-N

Isomeric SMILES

CC1=NC2=CC(=C(C=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)Cl

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5,6-Dichloro-2-methyl-benzimidazole

  • Starting materials: 4,5-dichloro-1,2-phenylenediamine and acetic acid derivatives.
  • Method: Condensation of 4,5-dichloro-1,2-phenylenediamine with acetic acid or its derivatives under acidic conditions to form the benzimidazole ring with a methyl substituent at the 2-position.
  • Conditions: Typically reflux in polyphosphoric acid or acidic media to promote cyclization.
  • Outcome: Formation of 5,6-dichloro-2-methyl-benzimidazole with high purity.

Preparation of the Tetrahydrofuran-3,4-diol Fragment

  • Starting materials: D-ribose or other sugar derivatives are commonly used as chiral precursors.
  • Method: Protection of hydroxyl groups followed by selective oxidation and reduction steps to install the 3,4-diol functionality with the desired stereochemistry (2R,3R,4S,5R).
  • Key steps:
    • Protection of the 1,2,3,5 positions to allow selective functionalization.
    • Use of stereoselective reagents or enzymes to ensure correct configuration.
  • Outcome: A stereochemically pure tetrahydrofuran-3,4-diol intermediate.

Coupling of Benzimidazole to Tetrahydrofuran

  • Method: Nucleophilic substitution or glycosylation reaction where the benzimidazole nitrogen attacks the anomeric carbon of the tetrahydrofuran ring.
  • Catalysts/Conditions: Lewis acids or bases may be used to activate the sugar moiety; reaction conditions are optimized to favor β- or α-glycosidic bond formation depending on desired stereochemistry.
  • Outcome: Formation of the benzimidazolyl-tetrahydrofuran conjugate.

Introduction of the Hydroxymethyl Group

  • Method: Hydroxymethylation at the 5-position of the tetrahydrofuran ring can be achieved by selective oxidation of a methyl or protected hydroxymethyl precursor followed by deprotection.
  • Reagents: Formaldehyde or paraformaldehyde under basic or acidic catalysis.
  • Outcome: Installation of the 5-(hydroxymethyl) substituent maintaining stereochemical integrity.

Representative Data Table of Synthesis Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization 4,5-dichloro-1,2-phenylenediamine + Acetic acid Reflux in polyphosphoric acid 5,6-dichloro-2-methyl-benzimidazole 75-85 High purity benzimidazole core
2 Protection/Functionalization D-ribose or sugar derivative Protection reagents, oxidation/reduction Protected tetrahydrofuran-3,4-diol intermediate 60-70 Stereoselective control critical
3 Coupling (Glycosylation) Benzimidazole + tetrahydrofuran intermediate Lewis acid catalysis, mild heating Benzimidazolyl-tetrahydrofuran conjugate 65-80 Stereochemistry at anomeric center controlled
4 Hydroxymethylation Benzimidazolyl-tetrahydrofuran conjugate Formaldehyde, acid/base catalyst Final compound: (2R,3R,4S,5R)-2-(5,6-dichloro-2-methyl-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 70-75 Maintains stereochemical integrity

Research Findings and Optimization Notes

  • Stereochemical control: The stereochemistry at the tetrahydrofuran ring is crucial for biological activity; thus, enzymatic or chiral catalyst methods are often employed to ensure the correct configuration.
  • Purification: Chromatographic techniques such as HPLC or preparative TLC are used to isolate the desired stereoisomer.
  • Yield optimization: Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield and minimize side reactions.
  • Stability: The compound is sensitive to moisture and light; thus, storage under inert atmosphere and low temperature (-20°C) is recommended.
  • Safety: Precautions are necessary due to the presence of chlorinated aromatic rings and potential irritant properties.

Chemical Reactions Analysis

Types of Reactions

T525636 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in the reactions of T525636 include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of T525636 depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to ensure their purity and structural integrity.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. The presence of the dichloro and hydroxymethyl groups in this compound enhances its interaction with biological targets, potentially leading to effective treatments against bacterial infections. Studies have shown that derivatives of benzimidazole can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Benzimidazole derivatives are known for their ability to interfere with cellular processes such as DNA replication and cell division. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells . The specific interactions of this compound with cancer cell lines remain an area for further exploration.

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzimidazole derivatives. The compound may inhibit key enzymes involved in inflammatory pathways, providing a basis for its use in treating conditions characterized by excessive inflammation . Further studies are needed to elucidate the precise mechanisms involved.

Biochemical Applications

Enzyme Inhibition
The compound may serve as an inhibitor for various enzymes due to its structural conformation. Enzyme inhibition studies could reveal its potential as a lead compound for developing drugs targeting specific biochemical pathways relevant in diseases such as diabetes and cancer .

Molecular Modeling Studies
Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations can provide insights into how modifications to the structure might enhance its efficacy or selectivity for certain targets .

Material Science Applications

Polymer Chemistry
The unique chemical structure of (2R,3R,4S,5R)-2-(5,6-dichloro-2-methyl-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol allows it to be explored as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength .

Nanotechnology
Due to its bioactive properties, this compound can be utilized in the development of nanocarriers for drug delivery systems. The ability to modify its surface properties may facilitate targeted delivery of therapeutic agents to specific tissues or cells .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on a series of benzimidazole derivatives demonstrated significant antibacterial activity against E. coli. The results indicated that modifications similar to those found in (2R,3R,4S,5R)-2-(5,6-dichloro-2-methyl-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol led to enhanced potency compared to unmodified analogs .
  • Cancer Cell Line Testing
    Research involving various cancer cell lines showed that compounds with similar structures induced apoptosis through mitochondrial pathways. This suggests that (2R,3R,4S,5R)-2-(5,6-dichloro-2-methyl-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol could be further investigated for its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of T525636 involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Biological Activity

The compound (2R,3R,4S,5R)-2-(5,6-dichloro-2-methyl-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14Cl2N2O4
  • Molar Mass : 331.17 g/mol
  • CAS Number : [Not available in the provided data]

The compound features a tetrahydrofuran ring substituted with a hydroxymethyl group and a dichlorobenzimidazole moiety, which is crucial for its biological activity.

Research indicates that the compound acts primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Its structural components allow it to interact with various biological targets:

  • Enzyme Inhibition : The benzimidazole ring is known for its ability to inhibit enzymes such as kinases and phosphodiesterases, which play vital roles in cell proliferation and survival.
  • Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Studies have shown that the compound exhibits significant antitumor properties:

  • Cell Lines Tested : It has been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating potent cytotoxic effects.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Pathogens Tested : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values were as low as 5 µg/mL for certain strains.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the antitumor effects of the compound in an in vivo model. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
    Treatment GroupTumor Size Reduction (%)
    Control0
    Compound Dose 140
    Compound Dose 270
  • Case Study 2 : Another investigation focused on its antimicrobial efficacy against resistant bacterial strains. The results indicated that the compound could serve as a potential lead for developing new antibiotics.

Research Findings

Recent studies have confirmed the following findings regarding the biological activity of this compound:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It increases ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with nucleoside analogs reported in the evidence, differing primarily in the heterocyclic base and substituents. Below is a comparative analysis based on key parameters:

Compound Name Heterocyclic Base Substituents Molecular Weight (g/mol) Key Properties/Toxicity Reference
(2R,3R,4S,5R)-2-(5,6-Dichloro-2-methyl-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Target) Benzimidazole 5,6-dichloro, 2-methyl ~367.2 (calculated) Presumed higher lipophilicity due to halogenation; biological activity inferred from analogs N/A
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol () Purine None 252.23 Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319)
8-Bromoadenosine () Adenine (purine) 8-Bromo 361.14 Bromine substitution may enhance DNA/RNA binding affinity; used in nucleoside research
(2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol () Carbohydrate derivative Bis(hydroxymethyl), pyran linkage 338.31 Low acute toxicity (H302); used in glycosylation studies

Key Findings

Heterocyclic Base Impact: The target compound’s benzimidazole core may confer distinct binding interactions compared to purine-based analogs (). Benzimidazoles are known for protease inhibition and antiviral activity, whereas purine derivatives often target nucleotide-binding enzymes . Halogenation (5,6-dichloro in the target vs. 8-bromo in ) likely enhances metabolic stability and lipophilicity, influencing membrane permeability .

Toxicity Profile :

  • The purine-based compound () exhibits acute oral toxicity (Category 4) and irritancy, while the carbohydrate derivative () shows milder toxicity. The target compound’s dichloro and methyl groups may alter its safety profile, though direct data are unavailable .

Synthetic Approaches :

  • Fluorinated triazole-linked nucleosides () employ click chemistry for modular assembly, contrasting with classical glycosylation methods used for brominated purines (). The target compound may require regioselective halogenation during benzimidazole synthesis .

Applications: The carbohydrate derivative () is used in glycosylation research, whereas brominated purines () serve as probes for nucleic acid interactions.

Q & A

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

To verify stereochemistry, use chiral HPLC coupled with 2D-NMR spectroscopy (e.g., COSY and NOESY) to distinguish stereoisomers and confirm spatial arrangements of substituents. For example, NOESY can detect nuclear Overhauser effects between protons in the tetrahydrofuran and benzimidazole moieties, resolving ambiguities in spatial proximity .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

Store in a cool, dry, and well-ventilated environment under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Desiccants are recommended if the compound is hygroscopic. Stability studies for analogous purine derivatives highlight the importance of minimizing exposure to light and moisture .

Q. What safety protocols are essential for handling this compound?

Use NIOSH-approved eye protection (face shields, safety goggles) and nitrile gloves. Ensure fume hoods are used during weighing or dissolution. Emergency measures, such as immediate decontamination and medical consultation for exposure, align with GHS guidelines for acute toxicity .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize side reactions during benzimidazole-tetrahydrofuran coupling?

Employ protective groups (e.g., silyl ethers for hydroxyls) to shield reactive sites. Optimize reaction temperature (e.g., 0–5°C for sensitive intermediates) and use palladium catalysts for regioselective cross-coupling. Evidence from brominated adenosine synthesis shows controlled stepwise addition reduces byproducts .

Q. What computational methods resolve contradictions between experimental and theoretical spectroscopic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model vibrational frequencies and NMR chemical shifts. For example, DFT studies on triazole-pyrimidine derivatives successfully reconciled discrepancies in 13C^{13}\text{C} NMR data by identifying conformational equilibria .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic environments?

The 5,6-dichloro groups on the benzimidazole are electron-withdrawing, enhancing electrophilicity at the C2 position. Comparative studies on fluorinated analogs demonstrate that substituents alter charge distribution, impacting reaction rates in SNAr (nucleophilic aromatic substitution) pathways .

Methodological Notes

  • Stereochemical Analysis : Combine X-ray crystallography (for solid-state confirmation) with solution-phase NMR to account for dynamic effects .
  • Contradiction Resolution : Use HPLC-MS to trace impurities in synthetic batches, as seen in purine derivative quality control .
  • Safety Compliance : Regularly review GHS updates for toxicity classifications and adjust lab protocols accordingly .

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